molecular formula C17H26BrNO4S B13463396 N-[3-(bromomethyl)-3-(4-methoxybutoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide

N-[3-(bromomethyl)-3-(4-methoxybutoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B13463396
M. Wt: 420.4 g/mol
InChI Key: MVXCOIWZIGJOAG-UHFFFAOYSA-N
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Description

N-[3-(bromomethyl)-3-(4-methoxybutoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a cyclobutyl ring, a bromomethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(bromomethyl)-3-(4-methoxybutoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-[3-(bromomethyl)-3-(4-methoxybutoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while substitution could introduce a different halogen or functional group into the molecule .

Scientific Research Applications

N-[3-(bromomethyl)-3-(4-methoxybutoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[3-(bromomethyl)-3-(4-methoxybutoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and cyclobutyl-containing molecules. Examples are:

Uniqueness

What sets N-[3-(bromomethyl)-3-(4-methoxybutoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H26BrNO4S

Molecular Weight

420.4 g/mol

IUPAC Name

N-[3-(bromomethyl)-3-(4-methoxybutoxy)cyclobutyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H26BrNO4S/c1-14-5-7-16(8-6-14)24(20,21)19-15-11-17(12-15,13-18)23-10-4-3-9-22-2/h5-8,15,19H,3-4,9-13H2,1-2H3

InChI Key

MVXCOIWZIGJOAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(C2)(CBr)OCCCCOC

Origin of Product

United States

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